molecular formula C12H10N4O B160809 6-Benzyloxypurine CAS No. 57500-07-9

6-Benzyloxypurine

Numéro de catalogue B160809
Numéro CAS: 57500-07-9
Poids moléculaire: 226.23 g/mol
Clé InChI: ZZZXGPGVDJDFCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Benzyloxypurine is a research chemical with the molecular formula C12H10N4O . It has a molecular weight of 226.23 .


Molecular Structure Analysis

The molecular structure of 6-Benzyloxypurine consists of a purine ring attached to a benzyl group via an oxygen atom .


Physical And Chemical Properties Analysis

6-Benzyloxypurine is a solid substance . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

  • Cytokinin Activities : 6-Benzyloxypurine has been studied for its cytokinin activity, which is essential for plant growth and development. Research indicates that derivatives of 6-benzyloxypurine, such as those with alkyl groups, show varying degrees of cytokinin activity. The cytokinin activity is influenced by the size of the alkyl group, with certain derivatives being more active than 6-benzyloxypurine itself (Wilcox, Selby, & Wain, 1981).

  • Plant Growth Regulation : Substituted benzyloxypurines, including 6-benzyloxypurine, have been prepared and tested for their cytokinin activity, which is crucial in regulating plant growth. Different substitutions on the benzyloxypurine structure have varying impacts on its activity as a growth regulator (Wilcox, Selby, & Wain, 1978).

  • Antihypoxic Activity : Studies have explored the connections between derivatives of 6-benzyloxypurine and their antihypoxic activity. These compounds showed varying levels of activity in models of hypoxia, indicating their potential therapeutic value (Zykova, 2014).

  • Postharvest Fruit Preservation : 6-Benzyloxypurine derivatives have been investigated for their effects on postharvest fruits and vegetables. For instance, 6-Benzylaminopurine, a related compound, has been found to alleviate chilling injury in postharvest cucumber fruits, suggesting potential applications in food preservation and quality maintenance (Chen & Yang, 2013).

  • Antibacterial Activity : Research on 6-arylpurines, including 6-benzyloxypurine derivatives, has shown that they possess antibacterial activity against Mycobacterium tuberculosis, which could lead to new treatments for tuberculosis and related infections (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

  • Corrosion Inhibition : Studies on spirocyclopropane derivatives, which include compounds related to 6-benzyloxypurine, have demonstrated their effectiveness as corrosion inhibitors. This suggests potential applications in materials science and engineering for protecting metals against corrosion (Chafiq et al., 2020).

  • Transcriptomic Mechanism in Oleaginous Microorganisms : 6-Benzylaminopurine, closely related to 6-benzyloxypurine, has been shown to stimulate lipid and DHA synthesis in oleaginous microorganisms, providing insights into the mechanisms of phytohormone stimulation in lipid production (Yu et al., 2019).

  • Developmental Toxicity Studies : The impact of 6-Benzylaminopurine, a derivative of 6-benzyloxypurine, on developmental toxicity and behavior alteration in zebrafish has been studied, highlighting its potential environmental and health impacts (Yang, Qiu, Zhao, & Feng, 2021).

Safety and Hazards

6-Benzyloxypurine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, use suitable respiratory protection if ventilation is inadequate, and avoid discharge into drains or watercourses .

Mécanisme D'action

Target of Action

6-Benzyloxypurine is a purine analog that primarily targets the DNA repair protein O6-Alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in removing alkyl groups from the O-6 position of guanine, thereby providing resistance to anticancer agents that alkylate this position .

Mode of Action

6-Benzyloxypurine acts as an inhibitor of AGT . It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP) . This interaction with its targets leads to changes in the DNA repair mechanism, potentially increasing the efficacy of antitumor guanine O-6 alkylating agents .

Biochemical Pathways

The action of 6-Benzyloxypurine affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are used as substrates in the biosynthesis of the nucleic acids RNA and DNA . By inhibiting AGT, 6-Benzyloxypurine disrupts these pathways, potentially leading to increased sensitivity of tumor cells to certain anticancer agents .

Result of Action

The primary result of 6-Benzyloxypurine’s action is the inhibition of AGT, which can lead to increased sensitivity of tumor cells to certain anticancer agents . This could potentially enhance the effectiveness of these agents in treating cancer.

Action Environment

The action of 6-Benzyloxypurine can be influenced by various environmental factors. For instance, it has been suggested that 6-Benzyloxypurine selectively depletes AGT in hypoxic tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of many solid tumors and can influence the action and efficacy of various anticancer agents.

Propriétés

IUPAC Name

6-phenylmethoxy-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXGPGVDJDFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357472
Record name 6-Benzyloxypurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxypurine

CAS RN

57500-07-9
Record name 57500-07-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzyloxypurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyloxypurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium (2.5 g, 109 mmol) was added to distilled benzyl alcohol (45 ml) under nitrogen. 6-Chloropurine (1.0 g, 6.47 mmol) was dissolved in distilled benzyl alcohol (73 ml) and the above solution (27 ml, 64.7 mmol) was added. The reaction was stirred at 100° C. under nitrogen for 5 days. After cooling to room temperature and neutralisation using glacial acetic acid, the solvent was removed in vacuo. Water (70 ml) was added and the product was extracted into ethyl acetate (3×30 ml). The combined organic extracts were dried over MgSO4 and the solvent was removed. After further drying in vacuo, the product was recrystallised from acetone to yield the title compound as a white crystalline solid (0.39 g, 28%), m.p. 173-175° C.; (Found: C, 63.14; H, 4.29; N, 24.80. Calc. for C12H10N4O: C, 63.71; H, 4.46; N, 24.76%); δH (200 MHz, d6-DMSO) 8.480 (1H, s, C(2)H or C(8)H), 8.307 (1H, s, C(2)H or C(8)H), 7.522-7.301 (5H, m, Ph), 5.592 (2H, s, OCH2); m/z 226 (M+, 36%), 197 (8), 120 (35), 91 (Bn+, 100%), 81 (9), 65 (24), 57 (23), 43 (16), 32 (8).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
73 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
28%

Synthesis routes and methods II

Procedure details

Sodiumhydride (60% Dispersion in mineral oil; 3.23 g; 80 mmol) was slowly added to benzyl alcohol (30 ml; 34.7 mmol). After the addition of more benzyl alcohol (10 ml) and 6-chloropurine (5.36 g). The reaction mixture was heated to 100° C. for 4 hours. When the reaction mixture has reached room temperature, water (1 ml) was slowly added. 6-Benzyloxypurine was precipitated by the addition of acetic acid (4.6 ml) and diethylether (550 ml). The precipitate was separated by filtration (11.72 g). Re-crystallization from ether gave (4.78 g; 65.4%). Melting point was 175-177° C. (lift. 170-172° C.)[Ramazaeva N., 1989 #473] 1H-NMR (DMSO-d6): 8.53 (1H, s); 8.39 (1H, s); 7.54-7.35 (5H, m); 5.62 (2H, s).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodiumhydride (60% Dispersion in mineral oil; 3.23 g; 80 mmol) was slowly added to Benzylalkohol (30 ml; 34.7 mmol). After the addition of more benzylalkohol (10 ml) and 6-chloropurine (5.36 g). The reaction mixture was heated to 100° C. for 4 hours. When the reaction mixture has reached room temperature, water (1 ml) was slowly added. 6-Benzyloxypurine was precipitated by the addition of acetic acid (4.6 ml) and diethylether (550 ml). The precipitate was separated by filtration (11.72 g). Recrystallization from ether gave (4.78 g; 65.4%). Melting point 175-177° C. (litt. 170-172° C.)[Ramazaeva N., 1989 #473] 1H-NMR (DMSO-d6): 8.53 (1H, s); 8.39 (1H, s); 7.54-7.35 (5H, m); 5.62 (2H, s).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyloxypurine
Reactant of Route 2
Reactant of Route 2
6-Benzyloxypurine
Reactant of Route 3
6-Benzyloxypurine
Reactant of Route 4
Reactant of Route 4
6-Benzyloxypurine
Reactant of Route 5
6-Benzyloxypurine
Reactant of Route 6
6-Benzyloxypurine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.